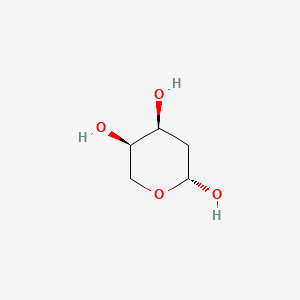

2-Désoxy-β-D-ribopyranose

Vue d'ensemble

Description

2-Deoxy-beta-D-ribopyranose is a useful research compound. Its molecular formula is C5H10O4 and its molecular weight is 134.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-Deoxy-beta-D-ribopyranose suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Deoxy-beta-D-ribopyranose including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Études Conformationnelles

Le 2-Désoxy-β-D-ribopyranose a été utilisé dans des études conformationnelles. Une exploration complète du paysage conformationnel des monosaccharides D-ribose et 2-désoxy-D-ribose en phase gazeuse a été réalisée à l'aide de méthodes DFT . Ces études contribuent à la compréhension du comportement structural de ce composé .

Spectroscopie Infrarouge

Ce composé a été utilisé dans des études de spectroscopie infrarouge. Les structures des huit isomères du 2-désoxy-D-ribose déterminant son spectre IR dans une matrice inerte à basse température ont été présentées . Cela contribue à la compréhension des caractéristiques vibrationnelles du composé .

Catalyse Biologique et Stockage de l'Information

La plupart des nucléotides et des nucléosides naturels sont des dérivés N-glycosylés du β-D-ribose. Ces N-ribosides sont impliqués dans la plupart des processus métaboliques qui se produisent dans les cellules. Ils sont des composants essentiels des acides nucléiques, formant la base du stockage et du flux de l'information génétique .

Production et Stockage d'Énergie

Les N-ribosides sont impliqués dans de nombreux processus catalytiques, y compris la production et le stockage d'énergie chimique, dans lesquels ils servent de cofacteurs ou de coribozymes .

Études sur l'Origine de la Vie

La fonction universelle de ces composés dans le codage de l'information génétique et la catalyse cellulaire suggère fortement leur rôle essentiel dans les origines de la vie .

Astrochimie

L'étude des glucides en phase gazeuse, y compris le 2-désoxy-D-ribose, est très pertinente en biologie et en astrochimie car ces blocs pourraient être impliqués dans la construction de molécules plus complexes pour l'émergence de la vie .

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

2-Deoxy-beta-D-ribopyranose primarily targets the D-ribose-binding periplasmic protein and D-ribose pyranase . These proteins play crucial roles in the metabolism of D-ribose, a component of nucleic acids, and are found in organisms like Escherichia coli and Bacillus subtilis .

Mode of Action

This interaction could lead to changes in the metabolic processes involving D-ribose .

Biochemical Pathways

Given its targets, it’s likely that this compound influences the pathways involving the metabolism of d-ribose . The downstream effects of these changes could potentially impact various biological processes, including nucleic acid synthesis.

Result of Action

Given its targets, it’s plausible that this compound could influence the function of proteins involved in D-ribose metabolism, potentially affecting cellular processes .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially influence its action .

Analyse Biochimique

Biochemical Properties

2-Deoxy-beta-D-ribopyranose plays a significant role in biochemical reactions, particularly in the synthesis of nucleotides and nucleosides. It interacts with several enzymes, proteins, and other biomolecules. One of the key enzymes that interact with 2-Deoxy-beta-D-ribopyranose is ribokinase, which phosphorylates the molecule to form 2-deoxy-D-ribose-5-phosphate. This phosphorylated form is then utilized in the pentose phosphate pathway, a crucial metabolic pathway that generates nucleotides and nucleic acids .

Additionally, 2-Deoxy-beta-D-ribopyranose interacts with deoxyribonucleotide triphosphate (dNTP) pools, influencing DNA synthesis and repair processes. The molecule’s interaction with ribonucleotide reductase, an enzyme responsible for converting ribonucleotides to deoxyribonucleotides, further underscores its importance in DNA metabolism .

Cellular Effects

2-Deoxy-beta-D-ribopyranose exerts various effects on different types of cells and cellular processes. In cancer cells, for instance, it has been observed to inhibit cell growth and proliferation by interfering with DNA synthesis. This inhibition is primarily due to the incorporation of 2-Deoxy-beta-D-ribopyranose into DNA, leading to the formation of defective DNA strands that cannot be properly replicated or repaired .

Moreover, 2-Deoxy-beta-D-ribopyranose influences cell signaling pathways and gene expression. It has been shown to modulate the activity of transcription factors and other regulatory proteins, thereby affecting the expression of genes involved in cell cycle regulation, apoptosis, and stress responses . The compound also impacts cellular metabolism by altering the levels of key metabolites and energy production pathways .

Molecular Mechanism

The molecular mechanism of action of 2-Deoxy-beta-D-ribopyranose involves several key interactions at the molecular level. One of the primary mechanisms is its incorporation into DNA during replication. When 2-Deoxy-beta-D-ribopyranose is incorporated into the DNA strand, it disrupts the normal base-pairing and leads to the formation of unstable DNA structures. This incorporation inhibits further elongation of the DNA chain, resulting in defective DNA synthesis .

Additionally, 2-Deoxy-beta-D-ribopyranose acts as a competitive inhibitor of ribonucleotide reductase, an enzyme crucial for the synthesis of deoxyribonucleotides. By inhibiting this enzyme, 2-Deoxy-beta-D-ribopyranose reduces the availability of deoxyribonucleotides required for DNA synthesis and repair . This inhibition further contributes to the compound’s cytotoxic effects on rapidly dividing cells, such as cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Deoxy-beta-D-ribopyranose have been studied over various time periods to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that 2-Deoxy-beta-D-ribopyranose is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to the compound can lead to cumulative effects on cellular function, including increased DNA damage and reduced cell viability .

In in vitro studies, the temporal effects of 2-Deoxy-beta-D-ribopyranose have been observed to vary depending on the concentration and duration of exposure. Short-term exposure to high concentrations of the compound can induce rapid cell death, while long-term exposure to lower concentrations can result in chronic cellular stress and altered metabolic states .

Dosage Effects in Animal Models

The effects of 2-Deoxy-beta-D-ribopyranose in animal models have been studied to determine its therapeutic potential and toxicity. Different dosages of the compound have been administered to animal models to assess its impact on various physiological and biochemical parameters. Studies have shown that low to moderate doses of 2-Deoxy-beta-D-ribopyranose can effectively inhibit tumor growth in cancer models without causing significant toxicity .

High doses of 2-Deoxy-beta-D-ribopyranose have been associated with adverse effects, including hepatotoxicity, nephrotoxicity, and hematological abnormalities . These toxic effects are likely due to the compound’s interference with DNA synthesis and repair, leading to widespread cellular damage and organ dysfunction.

Metabolic Pathways

2-Deoxy-beta-D-ribopyranose is involved in several metabolic pathways, including the pentose phosphate pathway and nucleotide synthesis pathways. In the pentose phosphate pathway, 2-Deoxy-beta-D-ribopyranose is phosphorylated by ribokinase to form 2-deoxy-D-ribose-5-phosphate, which is then utilized in the synthesis of nucleotides and nucleic acids .

The compound also interacts with enzymes involved in the salvage pathways of nucleotide synthesis, such as thymidine kinase and deoxycytidine kinase. These enzymes phosphorylate 2-Deoxy-beta-D-ribopyranose to form deoxyribonucleotide monophosphates, which are further converted to deoxyribonucleotide triphosphates (dNTPs) required for DNA synthesis .

Transport and Distribution

The transport and distribution of 2-Deoxy-beta-D-ribopyranose within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through facilitated diffusion and active transport mechanisms involving glucose transporters (GLUTs) and nucleoside transporters . Once inside the cell, 2-Deoxy-beta-D-ribopyranose is distributed to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects .

The localization and accumulation of 2-Deoxy-beta-D-ribopyranose within cells are influenced by its interactions with binding proteins and enzymes. For instance, the compound’s interaction with ribokinase and other kinases facilitates its phosphorylation and subsequent incorporation into metabolic pathways .

Subcellular Localization

The subcellular localization of 2-Deoxy-beta-D-ribopyranose is primarily within the cytoplasm and nucleus. In the cytoplasm, the compound is involved in metabolic processes, such as the pentose phosphate pathway and nucleotide synthesis . In the nucleus, 2-Deoxy-beta-D-ribopyranose is incorporated into DNA during replication and repair processes, leading to its cytotoxic effects on rapidly dividing cells .

The targeting of 2-Deoxy-beta-D-ribopyranose to specific subcellular compartments is facilitated by post-translational modifications and interactions with targeting signals. These modifications and signals ensure that the compound is directed to the appropriate cellular compartments where it can exert its biochemical and cellular effects .

Propriétés

IUPAC Name |

(2R,4S,5R)-oxane-2,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-3-1-5(8)9-2-4(3)7/h3-8H,1-2H2/t3-,4+,5+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQAVWAHRUNNPG-VPENINKCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(COC1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CO[C@H]1O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301298902 | |

| Record name | 2-Deoxy-β-D-erythro-pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22900-10-3 | |

| Record name | 2-Deoxy-β-D-erythro-pentopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22900-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-D-2-Deoxyribopyranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022900103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Deoxy-β-D-erythro-pentopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301298902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,4S,5R)-oxane-2,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-D-2-DEOXYRIBOPYRANOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVU9DR3758 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1277083.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B1277100.png)

![{[(Benzylamino)carbonyl]amino}acetic acid](/img/structure/B1277104.png)